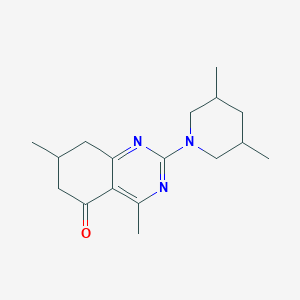

![molecular formula C16H16ClNO5S B4622038 4-{[(3-氯-4-甲氧基苯基)磺酰基]氨基}苯甲酸乙酯](/img/structure/B4622038.png)

4-{[(3-氯-4-甲氧基苯基)磺酰基]氨基}苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, where the ethyl group, chloro-methoxyphenyl group, and sulfonyl amino components are introduced in a sequential manner to construct the final molecule. For instance, derivatives of ethyl benzoate have been synthesized through reactions involving etherification, sulfonyl chloride formation, amine introduction, and esterification, aiming for high yields and purity (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate" has been analyzed through various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their chemical composition and structure. These analyses are crucial for understanding the compound's reactivity and interactions with other molecules (Mohamed, 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions with nucleophiles and electrophiles, due to the presence of functional groups like the sulfonyl group and the ester moiety. These groups can undergo various chemical reactions, including substitution, addition, and elimination, which are fundamental in synthetic chemistry for the development of new compounds and materials (Yeong et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the molecular structure of the compound. The presence of the ethoxy and sulfonyl groups can influence these properties by affecting the compound's polarity and intermolecular interactions. Studies on similar molecules have shown that crystal packing can be significantly influenced by hydrogen bonding and other non-covalent interactions, which in turn affect the compound's solubility and melting point (Zhang et al., 2011).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and compatibility with various solvents and reagents are crucial for the application of "ethyl 4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate" in chemical syntheses. The compound's functionality allows for selective reactions at specific sites, enabling its use in complex chemical syntheses and modifications. The sulfonyl and ester groups play pivotal roles in such chemical transformations, offering sites for nucleophilic attack and facilitating the formation of new bonds (Batuev et al., 2022).

科学研究应用

微生物降解和环境影响

Li 等人 (2016) 的研究探索了氯磺隆乙酯的生物降解,氯磺隆乙酯是一种与 4-{[(3-氯-4-甲氧基苯基)磺酰基]氨基}苯甲酸乙酯在结构上相关的化学物质。他们研究了由罗多球菌属 D310-1 促进的降解途径,识别出多种降解产物,并提出了生物降解过程的潜在途径。这项工作突出了微生物策略在去除氯磺隆乙酯等环境污染物中的重要性 (Li 等人,2016).

真菌降解和土壤健康

Sharma 等人 (2012) 的另一项研究证明了黑曲霉对氯磺隆乙酯的降解,黑曲霉是从农业土壤中分离出来的。这项研究表明土壤真菌降解除草剂的能力,可能会减少除草剂对后续作物的有害影响,并有助于建立更健康的土壤生态系统 (Sharma 等人,2012).

化学合成和应用

Ukrainets 等人 (2014) 的研究涉及类似于 4-{[(3-氯-4-甲氧基苯基)磺酰基]氨基}苯甲酸乙酯的化合物的环化,导致形成 2-取代苯胺。这项化学合成研究有助于理解反应机制和开发在包括药理学和材料科学在内的各个领域具有潜在应用的新化合物 (Ukrainets 等人,2014).

药理学应用

Croci 等人 (2007) 的一项研究调查了与 4-{[(3-氯-4-甲氧基苯基)磺酰基]氨基}苯甲酸乙酯在结构上相关的化合物的药理特性,探索了其作为治疗早产的 β3-肾上腺素受体激动剂的潜力。这项研究证明了该化合物的选择性和效力,表明其在治疗干预中的适用性 (Croci 等人,2007).

安全和危害

作用机制

Target of Action

Compounds with similar structures have been known to target enzymes or receptors in the body, altering their function .

Mode of Action

Based on its structure, it may involve interactions such as hydrogen bonding, ionic interactions, and van der waals forces with its target . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized by enzymes in the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to induce changes in cell signaling, gene expression, and cellular metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, extreme temperatures or pH levels may affect the compound’s stability, while the presence of other molecules may affect its efficacy through competitive or non-competitive inhibition .

属性

IUPAC Name |

ethyl 4-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c1-3-23-16(19)11-4-6-12(7-5-11)18-24(20,21)13-8-9-15(22-2)14(17)10-13/h4-10,18H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHECTLWIMFFQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

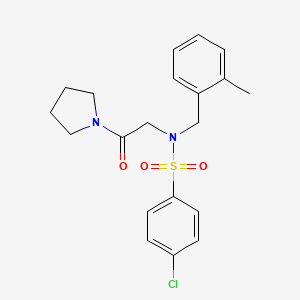

![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4621958.png)

![7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621967.png)

![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)

![N-1,3-benzodioxol-5-yl-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4621997.png)

![4-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)phenol](/img/structure/B4622005.png)

![3-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4622009.png)

![5-[4-(diethylamino)phenyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4622022.png)

![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}-N-4-quinolinylacetamide](/img/structure/B4622024.png)

![3-({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4622031.png)

![ethyl 2-[({3-[(diethylamino)carbonyl]-1-methyl-1H-pyrazol-5-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4622043.png)

![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)

![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)